molecular formula C16H22N6OS B2704761 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide CAS No. 2034426-85-0

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide

Cat. No.: B2704761
CAS No.: 2034426-85-0
M. Wt: 346.45
InChI Key: BLMWFFJIWPVUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide is a sophisticated synthetic organic compound designed for advanced research applications, particularly in the field of medicinal chemistry. Its structure integrates a 4-(methylthio)benzamide moiety with a 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl group via a methylene linker. This molecular architecture is characteristic of compounds investigated for their potential biological activity. The 1,3,5-triazine core is a privileged scaffold in drug discovery, known for its ability to interact with various enzymatic targets . The primary research applications of this compound are anticipated to be in oncology. Molecular hybrids containing the 1,3,5-triazine ring have demonstrated significant potential as anticancer agents in scientific studies . For instance, research on structurally related triazine-sulfonamide hybrids has shown that these compounds can exhibit potent cytotoxic activity against a range of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action for such compounds is multifaceted. Studies on similar hybrids indicate that they can induce cell cycle arrest in the G0/G1 and G2/M phases and trigger apoptosis (programmed cell death) in cancer cells, operating through a p53-independent pathway . The presence of the 4-(methylthio)benzamide group may further influence the compound's properties, such as its binding affinity to specific molecular targets. This reagent serves as a valuable chemical tool for researchers aiming to explore new pathways in cancer biology and to develop novel therapeutic strategies. It is intended for use in biochemical assays, cell-based studies, and mechanism-of-action investigations. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-21(2)15-18-13(19-16(20-15)22(3)4)10-17-14(23)11-6-8-12(24-5)9-7-11/h6-9H,10H2,1-5H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMWFFJIWPVUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of dimethylamino groups. The final step involves the attachment of the methylthio-substituted benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylamino groups may play a role in binding to these targets, while the methylthio group can influence the compound’s overall reactivity and stability. Specific pathways and molecular interactions depend on the context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazine Derivatives

Morpholino-Substituted Triazines ()

Compounds such as N-[2-(Dimethylamino)ethyl]-4-(...ureido)benzamide () and N-(2-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2-chlorophenoxy)acetamide () replace dimethylamino groups with morpholino substituents. For example, the compound in has a molecular weight of 445.3, significantly higher than the target compound (estimated ~400–420 g/mol), which may affect bioavailability .

Triazines with Aryl Anilino Groups ()

Ibuprofen-derived triazines (e.g., N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)1,3,5-triazin-2-yl] hydrazine) feature aryl anilino substituents. These bulky groups likely reduce solubility but enhance hydrophobic interactions in analgesic targets, as evidenced by their evaluation for pain relief .

Benzamide Modifications

Methylthio vs. Thiazolidinone ()

The compound (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () replaces the methylthio group with a thiazolidinone ring. This introduces conjugated π-systems and hydrogen-bonding sites, which may enhance binding to enzymes like cyclooxygenase or kinases. In contrast, the methylthio group in the target compound offers simpler hydrophobic interactions and metabolic stability .

Urea-Linked Benzamides ()

Pharmacological Potential

  • Analgesic Activity : Ibuprofen-triazine hybrids () highlight the role of triazine-amide hybrids in pain management, suggesting the target compound could be screened for similar applications .
  • Enzyme Inhibition: The methylthio group’s electron-withdrawing effects may modulate interactions with cysteine proteases or kinases, akin to thiazolidinone derivatives () .

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight Key Substituents Synthesis Highlights
Target Compound C₁₈H₂₄N₆OS ~400–420* 4,6-bis(dimethylamino)-triazine, methylthio-benzamide Likely HBTU/EDC-mediated coupling
Compound (24) C₂₉H₃₆N₈O₅ ~588.7 4,6-dimorpholino-triazine, urea-linked benzamide HBTU, Hunig’s base
Compound C₁₇H₂₂Cl₂N₆O₄ 445.3 4,6-bis(morpholino)-triazine, chlorophenoxy-acetamide Nucleophilic substitution
Compound C₁₈H₁₅N₃O₃S ~353.4 Thiazolidinone-benzamide EDC/HOBt coupling

*Estimated based on structural analogy.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with two dimethylamino substituents and a benzamide moiety with a methylthio group. The molecular formula is C12H16N6OSC_{12}H_{16}N_6OS, and it has a molecular weight of approximately 296.36 g/mol. The structural characteristics contribute to its biological activity by allowing interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of triazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be as low as 2–4 μmol/L against Mycobacterium tuberculosis .

Antitumor Activity

The potential antitumor effects of this compound are also noteworthy:

  • Cell Line Studies : In vitro studies have demonstrated that similar triazine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to inhibit the proliferation of various tumor cells by inducing cell cycle arrest .

Case Studies

  • Study on Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity with inhibition zones ranging from 20–25 mm .
  • Antitumor Activity Assessment :
    In another study focusing on the antitumor properties of triazine-based compounds, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundSignificant (MIC < 4 μmol/L)Moderate (IC50 = 10 μM)Enzyme inhibition; receptor modulation
Similar Triazine Derivative AHigh (Inhibition zone 25 mm)High (IC50 = 5 μM)Enzyme inhibition
Similar Triazine Derivative BModerate (MIC = 8 μmol/L)Low (IC50 = 50 μM)Receptor modulation

Q & A

Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide?

Methodological Answer:

  • Step 1: Triazine Core Preparation
    Start with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Substitute chlorine atoms at positions 4 and 6 with dimethylamine under controlled pH (6–7) and low temperature (0–5°C) to avoid over-substitution. Monitor progress via TLC (ethyl acetate/hexane, 1:3) .
  • Step 2: Methylthio-Benzamide Synthesis
    React 4-(methylthio)benzoic acid with methylamine derivatives (e.g., Weinreb amide reagents) using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in dry THF .
  • Step 3: Final Coupling
    Attach the benzamide moiety to the triazine core via nucleophilic substitution. Use a methylene bridge by reacting the triazine with a benzamide-CH₂-Br intermediate in anhydrous DMF with NaH as a base. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .

Q. How to characterize this compound and confirm its structural integrity?

Methodological Answer:

  • NMR Analysis:
    Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Key signals:
    • Triazine ring protons (absence of Cl substituents): δ 3.0–3.5 ppm (dimethylamino groups).
    • Methylthio group: δ 2.5 ppm (singlet, S–CH₃).
    • Benzamide NH: δ 8.1–8.3 ppm (exchangeable in D₂O) .
  • Mass Spectrometry:
    High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Expected exact mass: ~416.2 g/mol (adjust based on substituents) .
  • Elemental Analysis:
    Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the triazine core?

Methodological Answer:

  • Computational Studies:
    Perform DFT calculations (e.g., Gaussian 16) to map electron density on the triazine ring. Compare HOMO/LUMO energies of dimethylamino (electron-donating) vs. chloro (electron-withdrawing) substituents. This predicts regioselectivity in further reactions .
  • Experimental Validation:
    React the compound with electrophiles (e.g., nitrosonium salts). Use 1H^1H-NMR to track substitution at position 2 vs. 4/6. Correlate results with computational predictions .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

  • Purity Assessment:
    Reanalyze compound purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% can skew bioassay results .
  • Assay Conditions:
    Compare buffer pH, temperature, and co-solvents (e.g., DMSO) across studies. For example, dimethylamino groups may protonate under acidic conditions, altering binding affinity .
  • Orthogonal Assays:
    Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding kinetics independently of enzymatic activity .

Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

  • pH Stability Profiling:
    Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 1–10). Monitor degradation via LC-MS. Dimethylamino groups may hydrolyze at pH < 3, requiring formulation adjustments .
  • Prodrug Design:
    Protect the methylthio group as a sulfoxide or sulfone, which can be reduced in vivo. Test release kinetics using liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.